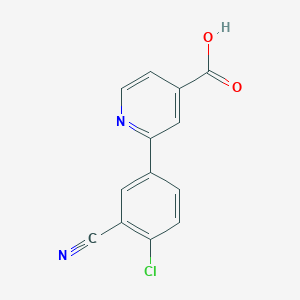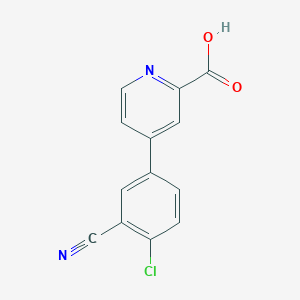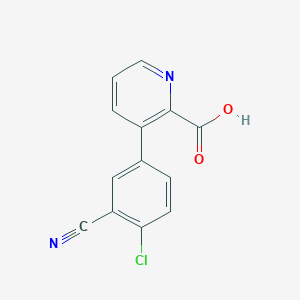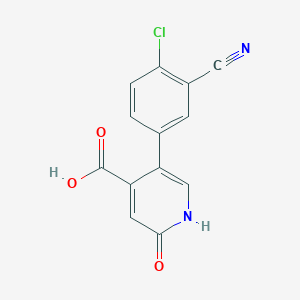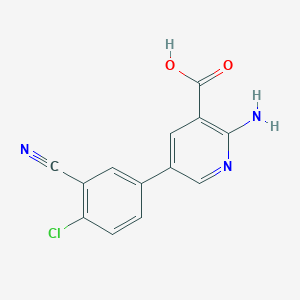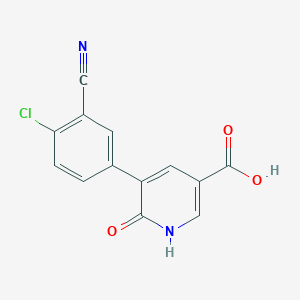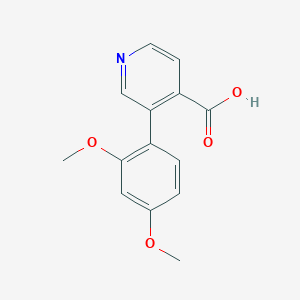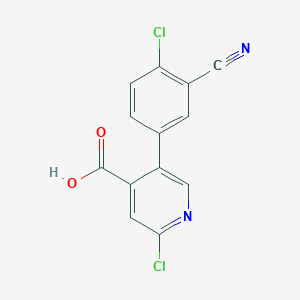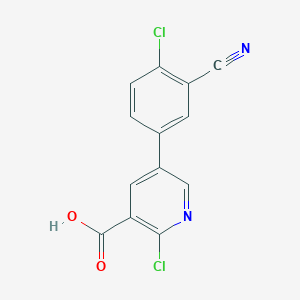
2-Chloro-5-(4-chloro-3-cyanophenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-chloro-3-cyanophenyl)nicotinic acid, 95% (2C5CPCA) is a chemical compound with a wide range of applications in scientific research and industrial processes. It is a colorless, crystalline solid with a molecular weight of 246.58 g/mol. It has been used for decades in the synthesis of various compounds and in the production of drugs and other chemicals. 2C5CPCA is a versatile compound that can be used for a variety of purposes, such as the synthesis of pharmaceuticals, the production of industrial chemicals, and the study of biochemical and physiological effects.
Wirkmechanismus
2-Chloro-5-(4-chloro-3-cyanophenyl)nicotinic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in the regulation of inflammation, pain, and other processes in the body. By inhibiting COX-2, 2-Chloro-5-(4-chloro-3-cyanophenyl)nicotinic acid, 95% may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-5-(4-chloro-3-cyanophenyl)nicotinic acid, 95% has been studied for its potential biochemical and physiological effects. In animal studies, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2) and reduce inflammation and pain. Additionally, it has been found to have anti-cancer properties in some studies. However, more research is needed to determine the full extent of its effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(4-chloro-3-cyanophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is readily available from chemical suppliers. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, it is important to note that 2-Chloro-5-(4-chloro-3-cyanophenyl)nicotinic acid, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and should be used with caution in experiments involving COX-2.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Chloro-5-(4-chloro-3-cyanophenyl)nicotinic acid, 95%. One direction is to further investigate its potential anti-cancer properties. Additionally, research could be conducted to explore its potential uses as an anti-inflammatory agent. Further research could also be conducted to explore its potential uses in the production of industrial chemicals. Finally, research could be conducted to explore its potential interactions with other drugs and compounds.
Synthesemethoden
2-Chloro-5-(4-chloro-3-cyanophenyl)nicotinic acid, 95% can be synthesized using a variety of methods. The most common method is through a reaction of 4-chloro-3-cyanophenylacetic acid and 2-chloro-5-methoxybenzyl alcohol. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is purified by recrystallization. Other methods of synthesis include the reaction of 4-chloro-3-cyanophenylacetic acid with 2-chloro-5-methoxybenzyl chloride and the reaction of 4-chloro-3-cyanophenylacetic acid with 2-chloro-5-methoxybenzyl bromide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-chloro-3-cyanophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various drugs and other compounds. It has also been used as a starting material in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. Additionally, it has been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme cyclooxygenase-2 (COX-2).
Eigenschaften
IUPAC Name |
2-chloro-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O2/c14-11-2-1-7(3-8(11)5-16)9-4-10(13(18)19)12(15)17-6-9/h1-4,6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYBQUCQKYIYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687818 |
Source


|
| Record name | 2-Chloro-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-35-4 |
Source


|
| Record name | 2-Chloro-5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



